molecular formula C23H25N3O2 B2916125 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1252918-11-8

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No. B2916125
CAS RN: 1252918-11-8
M. Wt: 375.472
InChI Key: QJQXPWFPFICDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H25N3O2 and its molecular weight is 375.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Effects and Metabolism

Research on related compounds, such as acetaminophen and its derivatives, focuses on understanding their biological effects and metabolic pathways. For example, the metabolism of paracetamol and its genetic differences have been extensively studied, highlighting the importance of understanding how such compounds are processed in the body and the role of genetic factors in their metabolism and efficacy (Li-zi Zhao & G. Pickering, 2011). This type of research is crucial for compounds like “2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide,” where understanding the metabolic pathways can inform safety, efficacy, and potential therapeutic applications.

Toxicity and Environmental Impact

Studies on the toxicity and environmental impact of related compounds, such as acetaminophen, provide insights into the risks and precautions necessary when dealing with pharmaceuticals. Research into the hepatotoxicity and environmental fate of such compounds emphasizes the need for careful management and disposal to prevent adverse health and ecological effects (R. Tittarelli et al., 2017). These aspects are relevant for any new or less-studied compound, as they highlight the importance of comprehensive safety evaluations.

Therapeutic Potential

The therapeutic potential of related compounds, particularly in pain management and inflammation, is a significant area of research. Studies on compounds like ABT-963, a vicinally disubstituted pyridazinone acting as a selective COX-2 inhibitor, reveal the process of identifying and evaluating new therapeutic agents (M. Asif, 2016). This research pathway could be analogous for “this compound,” suggesting potential applications in disease treatment based on its pharmacological profile.

properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-5-18-8-6-7-16(3)23(18)24-21(27)14-26-22(28)12-11-20(25-26)19-10-9-15(2)17(4)13-19/h6-13H,5,14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQXPWFPFICDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.